Olodanrigan, also known as EMA401, is a selective antagonist of the angiotensin II type 2 receptor (AT2R) [, , , ]. It is a synthetic, small molecule compound [] currently in Phase IIb clinical development as a novel analgesic for the relief of chronic pain []. The chemical name for Olodanrigan is sodium (3S)-5-(benzyloxy)-2-(diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate [].
Olodanrigan is classified as an investigational drug and belongs to the category of small molecules. Its chemical structure can be represented by the formula with a molecular weight of approximately 507.586 g/mol . The compound has been synthesized through advanced organic chemistry techniques and is primarily developed by Novartis .
The synthesis of Olodanrigan involves several intricate steps. One notable method includes the Knoevenagel–Doebner condensation, which facilitates the formation of carbon-carbon bonds essential for constructing the compound's framework. Additionally, asymmetric phase-transfer alkylation has been employed to achieve high enantioselectivity in synthesizing intermediates, demonstrating efficiency in producing large-scale quantities suitable for clinical trials .
Key steps in the synthesis process include:
The molecular structure of Olodanrigan features multiple rings and functional groups that contribute to its biological activity. The compound's detailed structure can be depicted using various chemical representation formats, including SMILES and InChI identifiers.
Key Structural Features:
Olodanrigan undergoes several chemical reactions during its synthesis and potential metabolic pathways. Key reactions include:
These reactions are pivotal in forming the desired molecular architecture while maintaining high enantioselectivity, which is crucial for its efficacy as a therapeutic agent .
Olodanrigan exerts its analgesic effects primarily through antagonism at the Angiotensin Type 2 Receptor. This receptor plays a significant role in modulating pain pathways. By blocking AT2R, Olodanrigan may reduce pain signaling and improve outcomes for patients suffering from neuropathic pain.
Mechanistic Insights:
The physical and chemical properties of Olodanrigan are essential for understanding its behavior in biological systems:
Property | Value |
---|---|
Average Molecular Weight | 507.586 g/mol |
Chemical Formula | |
Water Solubility | 0.000567 mg/mL |
LogP (octanol-water partition) | 5.12 |
pKa (strongest acidic) | 3.7 |
Polar Surface Area | 76.07 Ų |
Rotatable Bonds | 8 |
These properties indicate that Olodanrigan has low water solubility but significant lipophilicity, which may influence its absorption and distribution within biological systems .
Olodanrigan is primarily being investigated for its potential applications in treating neuropathic pain conditions such as:
The ongoing research aims to establish Olodanrigan's effectiveness compared to existing pain management therapies, potentially leading to new treatment paradigms in pain management .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: